molecular formula C20H22N2O4S B4195301 N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide

N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4195301
M. Wt: 386.5 g/mol
InChI Key: UZBMDNMILQTXSJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide is a complex organic compound that has been the subject of various chemical studies. The compound exhibits interesting chemical and physical properties due to its unique molecular structure, which includes functional groups such as acetylphenyl and isoquinolinyl linked through a methanesulfonamide moiety.

Synthesis Analysis

The synthesis of related compounds involves intricate reactions, highlighting the complexity of obtaining such molecules. For example, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolinols with lead tetraacetate in dichloromethane yields quantitatively related compounds, demonstrating the chemical reactivity and potential synthesis pathways for similar structures (Hoshino, Suzuki, & Ogasawara, 2001).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined through crystallographic studies, revealing specific bond conformations and interactions. For instance, the structure of N-(3,4-dichlorophenyl)methanesulfonamide shows particular bond and torsion angles, contributing to the overall stability and conformation of the molecule (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamide derivatives underscore their reactivity and functional versatility. Studies on N-acylation reagents, for instance, demonstrate the chemoselectivity of reactions involving methanesulfonamide groups, offering insights into the chemical behavior of such compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns play a significant role in the stability and reactivity of methanesulfonamide compounds. For example, the crystal structure analysis of related compounds reveals specific hydrogen bonding interactions that contribute to the compound's solid-state arrangement and stability (Binkowska, Jarczewski, Katrusiak, Wojciechowski, & Brzeziński, 2001).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives, such as reactivity towards other molecules and stability under various conditions, are crucial for understanding their potential applications. Research on the reactions of methanesulfonyl fluoride with acetylcholinesterase demonstrates the chemical properties and potential biological relevance of sulfonamide compounds (Kitz & Wilson, 1963).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and evaluations of its biological activity .

properties

IUPAC Name

N-(3-acetylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)17-8-5-9-19(12-17)22(27(2,25)26)14-20(24)21-11-10-16-6-3-4-7-18(16)13-21/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBMDNMILQTXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide

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